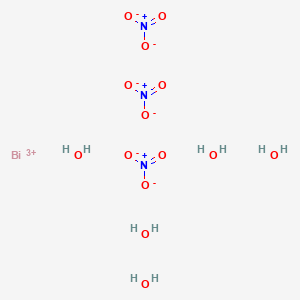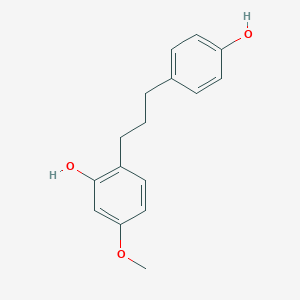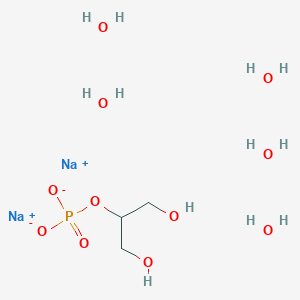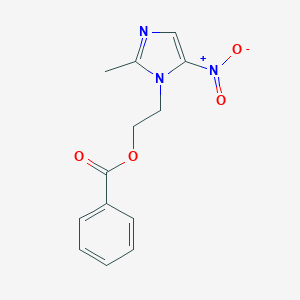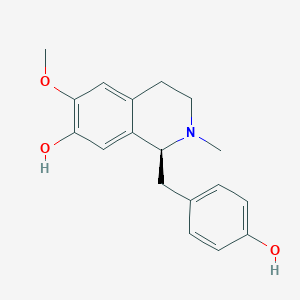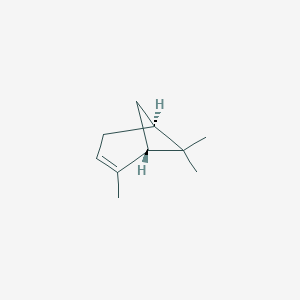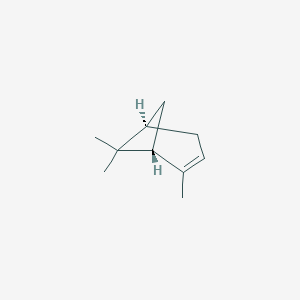
N-Tritilo Olmesartán Éster Etílico
Descripción general
Descripción
N-Trityl Olmesartan Ethyl Ester is a chemical compound with the molecular formula C45H44N6O3 and a molecular weight of 716.87 g/mol . It is an intermediate in the synthesis of Olmesartan Medoxomil, a medication used to treat high blood pressure by blocking the angiotensin II receptor . This compound is characterized by its white solid form and slight solubility in chloroform and methanol .
Aplicaciones Científicas De Investigación
N-Trityl Olmesartan Ethyl Ester has several scientific research applications:
Mecanismo De Acción
Target of Action
N-Trityl Olmesartan Ethyl Ester is a key intermediate of the angiotensin II receptor blocker, Olmesartan Medoxomil . Angiotensin II receptors are the primary targets of this compound. These receptors play a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Action Environment
The action, efficacy, and stability of N-Trityl Olmesartan Ethyl Ester can be influenced by various environmental factors. For instance, the solubility of the compound in different organic solvents can affect its absorption and distribution . Furthermore, factors such as pH and temperature could potentially impact the stability and activity of the compound.
Métodos De Preparación
The preparation of N-Trityl Olmesartan Ethyl Ester involves several synthetic routes. One common method includes the hydrolysis of trityl olmesartan ethyl ester using inorganic alkali in a mixed solvent of tetrahydrofuran and low-level alcohol . This process is typically carried out under controlled temperature and pressure conditions to ensure the desired yield and purity of the product.
Análisis De Reacciones Químicas
N-Trityl Olmesartan Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Comparación Con Compuestos Similares
N-Trityl Olmesartan Ethyl Ester is unique compared to other similar compounds due to its specific structure and function as an intermediate in the synthesis of Olmesartan Medoxomil. Similar compounds include:
Olmesartan Medoxomil: The active drug used to treat high blood pressure.
Olmesartan Ethyl Ester: Another intermediate in the synthesis of Olmesartan Medoxomil.
Trityl Olmesartan: A related compound used in the synthesis process.
These compounds share similar chemical properties but differ in their specific roles and applications in the synthesis of Olmesartan Medoxomil.
Propiedades
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLGOYACZYXKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the solubility of N-Trityl Olmesartan Ethyl Ester in different solvents important?
A1: Solubility plays a critical role in pharmaceutical development, particularly in the formulation and potential delivery of a drug. Knowing how well N-Trityl Olmesartan Ethyl Ester dissolves in various organic solvents [] is crucial for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



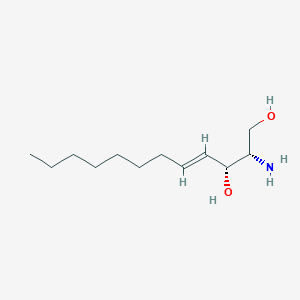

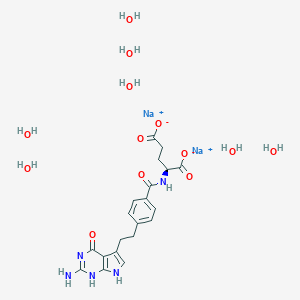
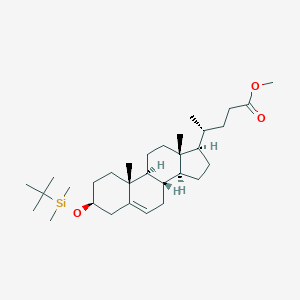
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
